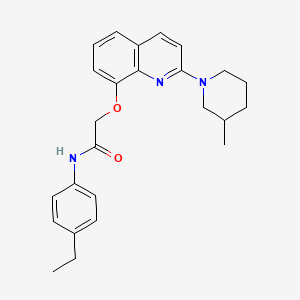
N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anion Coordination and Molecular Geometry
Research on amide derivatives similar to N-(4-ethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has shown interesting properties related to anion coordination and molecular geometry. For instance, studies on stretched amides with tweezer-like geometries have demonstrated the ability of such compounds to self-assemble into channel-like structures through weak interactions. This property is significant for designing new materials with specific porosities and functionalities (Kalita & Baruah, 2010). Additionally, the crystal structure analysis of similar compounds has revealed diverse geometrical arrangements (e.g., concave shapes and S-shaped geometries) depending on the protonation state, which could be leveraged in the development of molecular sensors or switches (Karmakar, Kalita & Baruah, 2009).
Antimalarial Activity
Quinoline derivatives have been extensively studied for their antimalarial properties. A series of compounds related to the structure of this compound, specifically those containing quinoline and amide groups, have demonstrated significant antimalarial potency. This is correlated with specific structural features, such as the size and electron-donating characteristics of substituents on the phenyl ring. Such compounds have shown promise in both in vitro and in vivo models, indicating potential for further development as antimalarial agents (Werbel et al., 1986).
Catalysis
Compounds containing quinoline and amide functionalities have been utilized in the synthesis of catalysts, particularly in the context of ketone reduction. Research in this area has led to the development of pincer-type catalysts that incorporate quinoline-derived ligands, demonstrating the versatility of these compounds in facilitating chemical transformations. Such catalysts have been applied in various organic synthesis processes, showcasing the broad applicability of quinoline and amide derivatives in catalysis (Facchetti et al., 2016).
Corrosion Inhibition
Quinoxaline compounds, which share structural similarities with the compound , have been studied for their potential as corrosion inhibitors. Quantum chemical calculations suggest that specific molecular properties, such as the energy of the highest occupied and lowest unoccupied molecular orbitals, are related to the inhibition efficiency. This indicates that derivatives of this compound could be explored for applications in protecting metals from corrosion, with potential implications for material science and engineering (Zarrouk et al., 2014).
Chemosensing
Research on quinoline derivatives has also demonstrated their potential as chemosensors, particularly for metal ions such as Zn2+. These compounds can exhibit significant fluorescence enhancement in the presence of specific ions, making them suitable for use in detecting and quantifying metal concentrations in various samples, including biological and aqueous solutions. The ability to reversibly bind metal ions and the low detection limits highlight the utility of quinoline and amide derivatives in environmental monitoring and bioimaging (Park et al., 2015).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-19-9-12-21(13-10-19)26-24(29)17-30-22-8-4-7-20-11-14-23(27-25(20)22)28-15-5-6-18(2)16-28/h4,7-14,18H,3,5-6,15-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAYWUPVGMOIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)
![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)
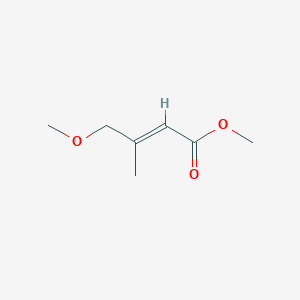
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2433658.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)
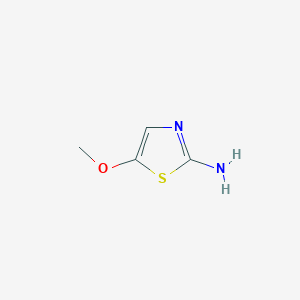
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)

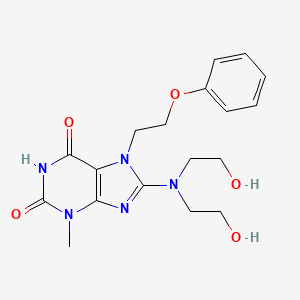

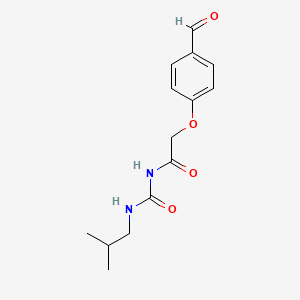
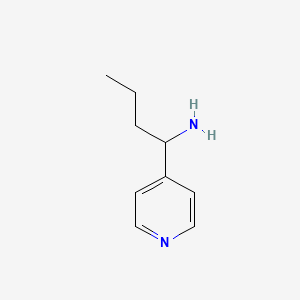
![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)
![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)
